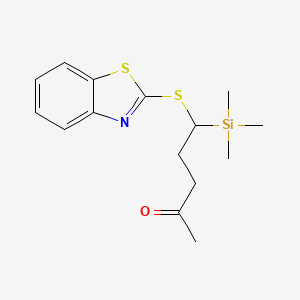![molecular formula C22H47NO3 B14328900 1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol CAS No. 105278-18-0](/img/structure/B14328900.png)
1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol is a complex organic compound that features a long alkyl chain, an ether linkage, and an amino alcohol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Amination: The amino alcohol moiety can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Ether Formation: The ether linkage is formed by reacting an alcohol with an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The ether and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a surfactant or emulsifier in biological studies.
Industry: It can be used in the production of cosmetics, detergents, and other personal care products.
Wirkmechanismus
The mechanism of action of 1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol involves its interaction with various molecular targets and pathways. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The amino alcohol moiety can interact with proteins and enzymes, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[Bis(2-hydroxyethyl)amino]-2-propanol: This compound shares the amino alcohol moiety but lacks the long alkyl chain and ether linkage.
2-Hydroxyethyl methacrylate: Contains a similar hydroxyethyl group but is used primarily in polymer chemistry.
Uniqueness
1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol is unique due to its combination of a long alkyl chain, ether linkage, and amino alcohol moiety. This structural complexity imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
105278-18-0 |
|---|---|
Molekularformel |
C22H47NO3 |
Molekulargewicht |
373.6 g/mol |
IUPAC-Name |
1-hexadecoxy-3-[2-hydroxyethyl(methyl)amino]propan-2-ol |
InChI |
InChI=1S/C22H47NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-21-22(25)20-23(2)17-18-24/h22,24-25H,3-21H2,1-2H3 |
InChI-Schlüssel |
KURWTRFLXMSYOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(CN(C)CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B14328836.png)

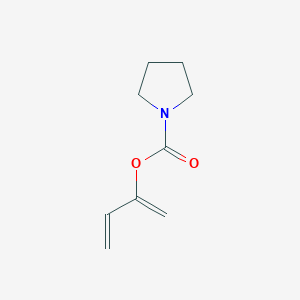
![7-Chloro-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine](/img/structure/B14328855.png)
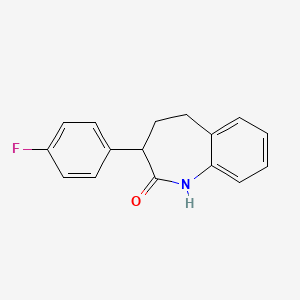
![1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole](/img/structure/B14328857.png)
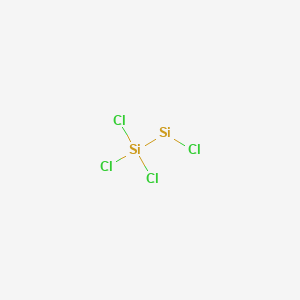
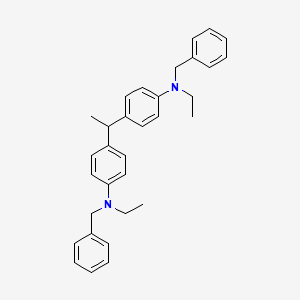


![4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline](/img/structure/B14328881.png)
